![molecular formula C12H21ClFN B13846644 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride is a chemical compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure features a tricyclo[3.3.1.13,7]decane core with a fluoroethyl group and an amine hydrochloride moiety, making it a versatile molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the fluoroethyl group, and conversion to the amine hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group and tricyclic structure enable it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Memantine Hydrochloride: A related compound with a similar tricyclic structure, used in the treatment of neurological disorders.
Amantadine Hydrochloride: Another tricyclic amine with antiviral and antiparkinsonian properties.
Uniqueness: 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H21ClFN |
|---|---|
Poids moléculaire |
233.75 g/mol |
Nom IUPAC |
(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H/t9-,10+,11?,12?; |
Clé InChI |
KPURUIUXBWTRPB-QZIWBCHOSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CCF.Cl |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


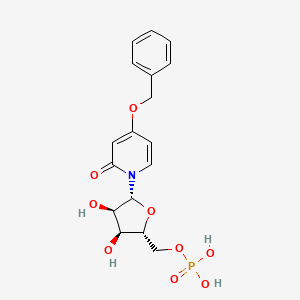
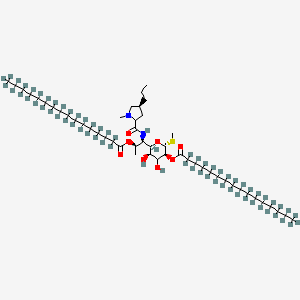
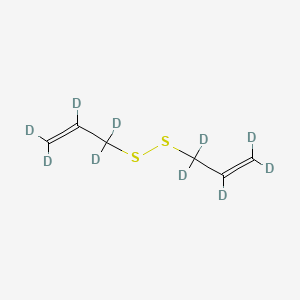
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
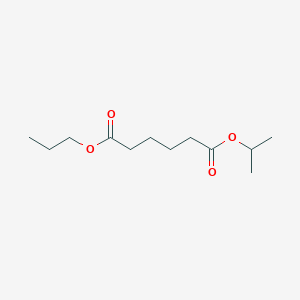
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
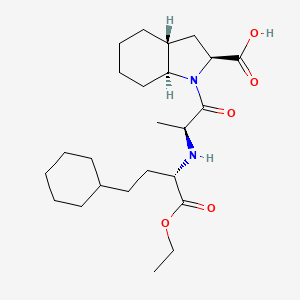
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
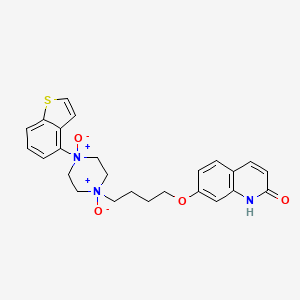
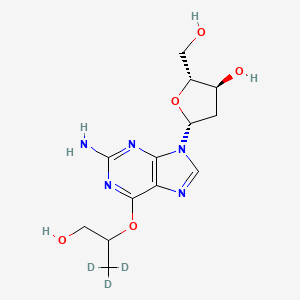
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
